5-(Methoxymethyl)-2-furaldehyde

Biomass conversion Platform chemicals Downstream processing

5-(Methoxymethyl)-2-furaldehyde (MMF; CAS 1917-64-2), also known as 5-methoxymethylfurfural, is a furan-derived aryl-aldehyde with molecular formula C₇H₈O₃ and molecular weight 140.14 g/mol. This colorless liquid features a furan ring bearing an aldehyde group at the 2-position and a methoxymethyl ether group at the 5-position.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 1917-64-2
Cat. No. B158554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-2-furaldehyde
CAS1917-64-2
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(O1)C=O
InChIInChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3
InChIKeyASHVULSQMDWKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.32 M

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethyl)-2-furaldehyde (CAS 1917-64-2): Procurement-Ready Bio-Based Furan Platform Chemical


5-(Methoxymethyl)-2-furaldehyde (MMF; CAS 1917-64-2), also known as 5-methoxymethylfurfural, is a furan-derived aryl-aldehyde with molecular formula C₇H₈O₃ and molecular weight 140.14 g/mol . This colorless liquid features a furan ring bearing an aldehyde group at the 2-position and a methoxymethyl ether group at the 5-position [1]. MMF is a bio-based platform molecule derived from the dehydration of hexose sugars (e.g., fructose) followed by etherification with methanol, offering an alternative to the structurally similar but less stable 5-hydroxymethylfurfural (HMF) [2]. It is soluble in a wide range of organic solvents, including lower alcohols, and is typically stored under inert gas at 2–8°C .

Why 5-(Methoxymethyl)-2-furaldehyde Cannot Be Interchanged with HMF or Furfural Without Quantifiable Performance Penalties


The methoxymethyl substitution at the 5-position fundamentally alters the physicochemical and biological behavior of 5-(methoxymethyl)-2-furaldehyde relative to its closest analogs. Compared to 5-hydroxymethylfurfural (HMF), MMF exhibits markedly reduced self-polymerization propensity, enabling simple distillation-based separation that is not feasible with HMF [1]. Against furfural, the additional methoxymethyl group confers distinct whole-cell biocatalyst tolerance profiles that dictate divergent process design requirements [2]. Substituting any of these in-class furan aldehydes without accounting for these quantifiable differences will compromise yield, separation efficiency, or biocatalyst viability. The following evidence establishes precisely where MMF delivers verifiable differentiation.

Quantitative Differentiation Evidence: 5-(Methoxymethyl)-2-furaldehyde vs. HMF and Furfural


Separation Feasibility: MMF Enables Simple Distillation vs. HMF's Chromatographic or Extraction-Only Isolation

5-(Methoxymethyl)-2-furaldehyde (MMF) can be separated from its reaction system by simple distillation, whereas 5-hydroxymethylfurfural (HMF) cannot be isolated via distillation due to its thermal instability and pronounced self-polymerization tendency at elevated temperatures [1]. The separation cost for MMF is characterized as 'much lower' than that of HMF, a direct consequence of this methodological divergence [1].

Biomass conversion Platform chemicals Downstream processing

Whole-Cell Biocatalyst Tolerance: MMF Occupies Intermediate Toxicity Profile (150 mM) Between HMF (200 mM) and Furfural (75 mM)

In whole-cell biocatalytic oxidation using recombinant E. coli expressing SAPDH, the biocatalyst displayed tolerance levels of 200 mM toward HMF, 150 mM toward MMF, and only 75 mM toward furfural [1]. MMF thus occupies an intermediate toxicity/inhibition profile that permits gram-scale biocatalytic conversion to 5-methoxymethyl-2-furancarboxylic acid (MMFCA) with 89% isolated yield and >98% purity, achieving a space-time yield of 1.2 g/L·h [1].

Biocatalysis Green chemistry Furan carboxylic acids

Thermal Stability of Derived Polymers: Methoxy-Containing Poly(vinylfuran) Exhibits Enhanced Heat Resistance vs. Non-Methoxylated Analog

Polymerization of the vinyl derivative prepared from 5-(methoxymethyl)furfural (MMF) yields poly(5-methoxymethyl-2-vinylfuran). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) revealed that this polymer exhibits 'much better heat resistance' than the corresponding polymer prepared from HMF (lacking the methoxy group) [1].

Bio-based polymers Materials science Thermal analysis

Optimal Deployment Scenarios for 5-(Methoxymethyl)-2-furaldehyde Based on Verified Differentiation Evidence


Bio-Based Platform Chemical Synthesis Requiring Distillation-Enabled Purification

MMF is the preferred furan aldehyde platform molecule when downstream processing mandates simple distillation as the primary separation method. Unlike HMF, which undergoes thermal degradation and humin formation during heating, MMF's methoxymethyl substitution confers sufficient stability to permit straightforward distillation-based isolation from reaction mixtures [1]. This enables lower-cost purification workflows for bio-based furan derivative production.

Whole-Cell Biocatalytic Oxidation to Furan Carboxylic Acids at 150 mM Substrate Loading

For biocatalytic routes to furan carboxylic acids (e.g., MMFCA), MMF can be processed at substrate loadings up to 150 mM without exceeding the tolerance threshold of recombinant E. coli whole-cell catalysts expressing SAPDH [1]. This 150 mM window is intermediate between HMF (200 mM) and furfural (75 mM), and supports gram-scale production with 89% isolated yield and >98% purity [1].

Synthesis of Thermally Robust Bio-Based Vinyl Polymers

MMF serves as the precursor of choice when the target application demands vinyl furan polymers with enhanced thermal resistance. Polymers derived from MMF's vinyl derivative exhibit demonstrably superior heat resistance relative to non-methoxylated HMF-derived analogs, as established by TGA/DSC analysis [1]. This makes MMF particularly suitable for polymer applications where thermal stability is a critical performance parameter.

Diesel Fuel Additive and Biofuel Precursor Development

5-(Methoxymethyl)furfural is recognized as a promising biofuel candidate and diesel additive, with its ethoxymethyl analog (EMF) exhibiting a high energy density of 8.7 kWh·L⁻¹ [1]. While the specific energy density of MMF itself is not directly reported, its structural similarity positions it within the alkoxymethyl furfural class under active investigation for renewable fuel applications.

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